2,2-Dimethyl-3,4-epoxy-6-cyanochroman
Overview
Description
2,2-Dimethyl-3,4-epoxy-6-cyanochroman, also known as DMCEC, is an organic compound that belongs to the family of chromanes1. Its molecular formula is C12H11NO2 and it has a molecular weight of 201.22 g/mol1.
Synthesis Analysis
While there are no specific papers detailing the synthesis of 2,2-Dimethyl-3,4-epoxy-6-cyanochroman, a related compound, 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), has been synthesized in high yields (80–90%)2. This suggests that similar methods could potentially be used for the synthesis of 2,2-Dimethyl-3,4-epoxy-6-cyanochroman.
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-3,4-epoxy-6-cyanochroman is not explicitly provided in the search results. However, given its molecular formula of C12H11NO21, it can be inferred that it contains 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Chemical Reactions Analysis
There are no specific chemical reactions involving 2,2-Dimethyl-3,4-epoxy-6-cyanochroman mentioned in the search results. However, a related compound, 2,2‑Dimethyl‑1,3‑dioxolane‑4‑methanol (solketal), has been produced from glycerol3. This suggests that 2,2-Dimethyl-3,4-epoxy-6-cyanochroman might also participate in similar reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-3,4-epoxy-6-cyanochroman are not explicitly mentioned in the search results. However, physical properties of a substance can include color, density, hardness, and melting and boiling points4.Scientific Research Applications
Crystal Growth and Characterization
2,2-Dimethyl-3,4-epoxy-6-cyanochroman has been studied for its applications in crystal growth and characterization. It has been used to grow chiral organic nonlinear optical materials into single crystals. These materials are significant for their ability to exhibit second harmonic generation, a key property in nonlinear optics (Hild et al., 1998).
Microbial Stereoselective Epoxidation
Research has been conducted on the microbial stereoselective epoxidation of 2,2-dimethyl-6-cyano-3-chromene. Microorganisms are studied for their ability to produce enantiomerically pure products, which have applications in pharmaceutical synthesis, such as the production of antihypertensive agents (Woroniecki et al., 1993).
Enantioselective Epoxidation
There is significant research on the enantioselective epoxidation of 2,2-dimethyl-2H-chromenes using Mn(III)salen complexes and dimethyldioxirane. This process yields optically active 2,2-dimethyl-3,4-epoxychromans, which are important in the synthesis of various pharmacologically active compounds (Adam et al., 1996).
Synthesis of Chromens and Chroman Derivatives
The compound is used in the synthesis of chromens and chroman derivatives. Studies focus on converting 2,2-dimethyl-3,4-epoxychroman into various chemically significant compounds, exploring different synthetic routes and their applications in chemical research (Anastasis & Brown, 1983).
Intramolecular Cyclization and Oxetane Formation
Research into the intramolecular cyclization of 3,4-epoxy alcohols, including derivatives of 2,2-dimethyl-3,4-epoxychroman, has been conducted. This cyclization process is important in understanding the chemical properties and reaction pathways of these compounds (MuraiAkio et al., 1977).
Asymmetric Total Synthesis
The asymmetric total synthesis of several 3,4-dihydroxy-2,2-dimethyl-chroman derivatives has been achieved using key steps like Sharpless asymmetric dihydroxylation and Jacobsen's catalytic asymmetric epoxidation. This research has potential applications in the synthesis of novel pharmaceutical compounds (Wang et al., 2004).
Asymmetric Epoxidation in Ionic Liquids
Research into the enantioselective epoxidation of 6-cyano-2,2-dimethylchromene catalyzed by the Jacobsen catalyst in ionic liquids has been conducted. This method offers insights into environmentally friendly and efficient synthetic routes for obtaining optically active compounds (Teixeira et al., 2010).
Safety And Hazards
There are no specific safety and hazard data available for 2,2-Dimethyl-3,4-epoxy-6-cyanochroman in the search results. However, it is generally important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment.
Future Directions
The future directions for the study and application of 2,2-Dimethyl-3,4-epoxy-6-cyanochroman are not specified in the search results. However, given its organic nature and potential for chemical reactions, it could be of interest in various fields such as organic chemistry, medicinal chemistry, and materials science.
Please note that this information is based on the available search results and may not be fully comprehensive or completely accurate. For more detailed information, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-12(2)11-10(14-11)8-5-7(6-13)3-4-9(8)15-12/h3-5,10-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYIWPLDKSWKGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(O2)C3=C(O1)C=CC(=C3)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3,4-epoxy-6-cyanochroman |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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